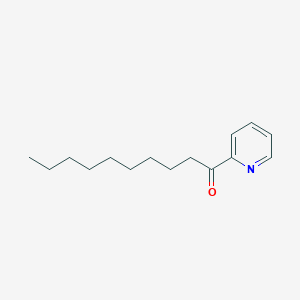
1-(2-吡啶基)癸烷-1-酮
描述
1-(Pyridin-2-yl)decan-1-one is an organic compound that features a pyridine ring attached to a decanone chain. This compound is part of a broader class of pyridine derivatives, which are known for their diverse biological and chemical properties. Pyridine derivatives are often utilized in various fields, including medicinal chemistry, due to their ability to interact with biological systems.
科学研究应用
1-(Pyridin-2-yl)decan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
Related compounds such as pyrimidine derivatives have been found to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit prostaglandin synthesis, a key process in inflammation . This suggests that 1-(Pyridin-2-yl)decan-1-one might also interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
For instance, some pyrimidine derivatives have been found to inhibit the synthesis of prostaglandins, key mediators of inflammation . This suggests that 1-(Pyridin-2-yl)decan-1-one might also affect similar biochemical pathways, leading to downstream effects such as reduced inflammation.
Result of Action
Related compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities . This suggests that 1-(Pyridin-2-yl)decan-1-one might also have similar effects at the molecular and cellular level.
生化分析
Biochemical Properties
1-(Pyridin-2-yl)decan-1-one, similar to other pyridinone derivatives, can serve as hydrogen bond donors and acceptors . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be manipulated by adjusting the polarity, lipophilicity, and hydrogen bonding of the compound .
Cellular Effects
For instance, Oliceridine, a compound with a similar structure, selectively activates G protein and β-arrestin signaling pathways . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s likely that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)decan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with decanone in the presence of a base, such as potassium carbonate, under reflux conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-pyridylboronic acid reacts with a decanone derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
In industrial settings, the production of 1-(Pyridin-2-yl)decan-1-one may involve large-scale batch reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
1-(Pyridin-2-yl)decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridin-2-yl-decan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
相似化合物的比较
1-(Pyridin-2-yl)decan-1-one can be compared with other pyridine derivatives, such as:
2-(Pyridin-2-yl)ethanol: Similar in structure but with an ethanol chain instead of a decanone chain.
2-(Pyridin-2-yl)acetaldehyde: Contains an aldehyde group instead of a ketone.
2-(Pyridin-2-yl)acetic acid: Features a carboxylic acid group.
The uniqueness of 1-(Pyridin-2-yl)decan-1-one lies in its specific combination of the pyridine ring and the decanone chain, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-pyridin-2-yldecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-12-15(17)14-11-9-10-13-16-14/h9-11,13H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGXUQRIQAJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641984 | |
| Record name | 1-(Pyridin-2-yl)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-40-3 | |
| Record name | 1-(2-Pyridinyl)-1-decanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridin-2-yl)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


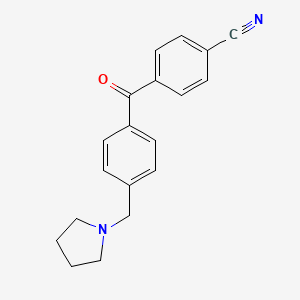
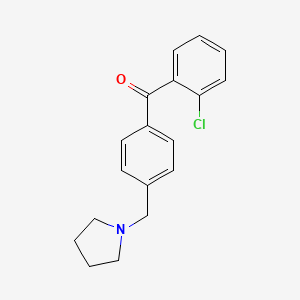
![Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate](/img/structure/B1613852.png)
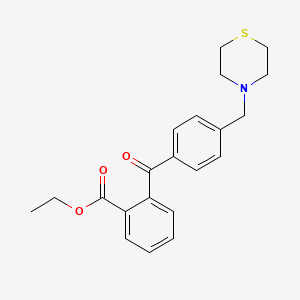
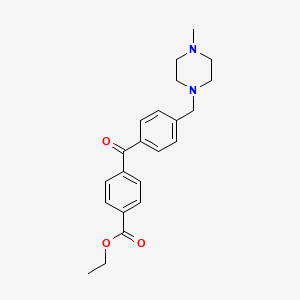

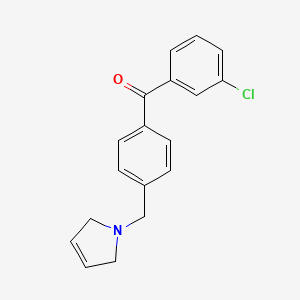
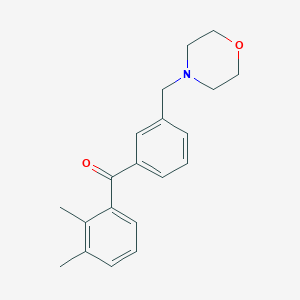

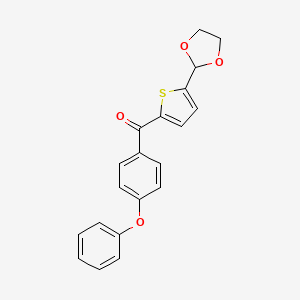
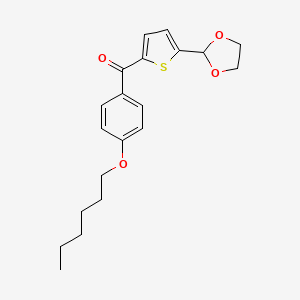
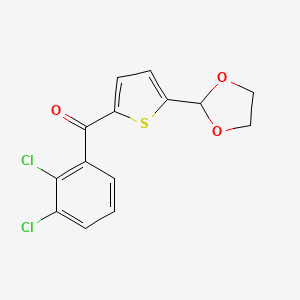

![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613868.png)
